molecular formula C12H16N2O2S B14807811 5-Cyclopropoxy-N,N-dimethyl-4-(methylthio)nicotinamide

5-Cyclopropoxy-N,N-dimethyl-4-(methylthio)nicotinamide

Cat. No.: B14807811
M. Wt: 252.33 g/mol
InChI Key: VABSFFQWSNVPFD-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-N,N-dimethyl-4-(methylthio)nicotinamide is a chemical compound with the molecular formula C12H16N2O2S and a molecular weight of 252.336 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group, a dimethylamino group, and a methylthio group attached to a nicotinamide core.

Preparation Methods

The synthesis of 5-Cyclopropoxy-N,N-dimethyl-4-(methylthio)nicotinamide typically involves multiple steps, including the formation of the nicotinamide core and the subsequent introduction of the cyclopropoxy, dimethylamino, and methylthio groups. One common synthetic route involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant reaction conditions . Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

5-Cyclopropoxy-N,N-dimethyl-4-(methylthio)nicotinamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be studied for its potential therapeutic effects, including its role in modulating biological pathways. In industry, it can be used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-N,N-dimethyl-4-(methylthio)nicotinamide involves its interaction with specific molecular targets and pathways. This compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

5-Cyclopropoxy-N,N-dimethyl-4-(methylthio)nicotinamide can be compared with other similar compounds, such as 5-Cyclopropoxy-N,N-dimethyl-4-(methylthio)pyridin-3-amine and 5-Cyclopropoxy-N,N-dimethyl-2-(methylthio)nicotinamide . These compounds share similar structural features but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct reactivity and biological activity.

Properties

Molecular Formula

C12H16N2O2S

Molecular Weight

252.33 g/mol

IUPAC Name

5-cyclopropyloxy-N,N-dimethyl-4-methylsulfanylpyridine-3-carboxamide

InChI

InChI=1S/C12H16N2O2S/c1-14(2)12(15)9-6-13-7-10(11(9)17-3)16-8-4-5-8/h6-8H,4-5H2,1-3H3

InChI Key

VABSFFQWSNVPFD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CN=CC(=C1SC)OC2CC2

Origin of Product

United States

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